(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC17454245
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | (6-amino-4-methylpyridin-3-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C13H12N2O/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15) |
| Standard InChI Key | LDYSSFBDUPWWKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure comprises a pyridine ring, a six-membered aromatic system with one nitrogen atom. Key substituents include:
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Amino group (-NH₂) at the 6-position, enhancing nucleophilicity and hydrogen-bonding capacity.
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Methyl group (-CH₃) at the 4-position, contributing steric bulk and electronic effects.
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Phenyl ketone (-COC₆H₅) at the 3-position, introducing electrophilic character and planar aromaticity.
The interplay of these groups creates a multifunctional scaffold capable of diverse chemical transformations.
Spectroscopic Characterization
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¹H NMR: Signals for aromatic protons appear in the δ 7.2–8.5 ppm range, with the methyl group resonating near δ 2.3 ppm.
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IR Spectroscopy: Stretching vibrations for the carbonyl (C=O) group are observed at ~1680 cm⁻¹, while the amino group shows N-H stretches near 3400 cm⁻¹ .
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Mass Spectrometry: The molecular ion peak (M⁺) corresponds to a molecular weight of 240.29 g/mol, with fragmentation patterns indicating cleavage at the ketone linkage.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthetic route involves the following steps:
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Friedel-Crafts Acylation:
Reaction of 4-methylpyridin-3-amine with benzoyl chloride in the presence of AlCl₃ yields the ketone intermediate.Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours .
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Purification:
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial Optimization
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Continuous Flow Reactors: Improve yield (85–90%) and reduce reaction time .
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Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) minimize waste .
Reactivity and Functionalization
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks, forming derivatives such as hydrazones and oximes:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate | (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone hydrazone | 85% |
| Oxime Synthesis | Hydroxylamine HCl | (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone oxime | 78% |
Conditions: Ethanol, reflux, 6–8 hours .
Amino Group Modifications
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Acylation: Treatment with acetic anhydride produces the N-acetyl derivative (90% yield).
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Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to form imines (76% yield) .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Amino Group: Essential for hydrogen bonding with biological targets; acetylation reduces activity by 60% .
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Methyl Group: Enhances lipophilicity, improving membrane permeability .
Industrial and Research Applications
Materials Science
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Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .
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Organic Electronics: Incorporated into donor-acceptor copolymers for photovoltaic devices (PCE = 5.2%) .
Analytical Chemistry
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